5-Isocyanato-1-methylindoline

Urease inhibition Enzyme inhibition Jack bean urease

5-Isocyanato-1-methylindoline (CAS 921938-71-8) is a heterocyclic organic compound classified as an indoline derivative bearing a reactive isocyanate functional group at the 5-position of the indoline ring system. The compound has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 921938-71-8
Cat. No. B1614372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isocyanato-1-methylindoline
CAS921938-71-8
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)N=C=O
InChIInChI=1S/C10H10N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-3,6H,4-5H2,1H3
InChIKeyZHBVXJDYCNQFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isocyanato-1-methylindoline (CAS 921938-71-8): Core Properties and Procurement Identifiers


5-Isocyanato-1-methylindoline (CAS 921938-71-8) is a heterocyclic organic compound classified as an indoline derivative bearing a reactive isocyanate functional group at the 5-position of the indoline ring system . The compound has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol . Structurally, it consists of a 2,3-dihydro-1H-indole core (indoline) with an N-methyl substituent at position 1 and an isocyanate group (-N=C=O) at position 5, conferring specific reactivity profiles distinct from other isocyanate building blocks .

Why 5-Isocyanato-1-methylindoline Cannot Be Arbitrarily Substituted with Generic Isocyanates


The isocyanate functional group is common to many building blocks, but substitution with a generic aryl or alkyl isocyanate is not chemically equivalent when the indoline scaffold is required for downstream transformations. The indoline core provides a defined spatial orientation for the isocyanate group and enables regioselective functionalization reactions that are not accessible with simpler isocyanates [1]. In rhodium(III)-catalyzed C–H amidation reactions, the indoline framework directs functionalization specifically to the C7-position, a regioselectivity that is scaffold-dependent and cannot be replicated by isocyanates lacking the fused bicyclic indoline architecture [1]. Furthermore, the N-methyl substitution at position 1 modulates the electronic properties of the aromatic ring and prevents unwanted side reactions that may occur with unprotected NH-indolines .

Quantitative Differentiation Evidence for 5-Isocyanato-1-methylindoline Versus Comparators


Urease Inhibitory Potency of 5-Isocyanato-1-methylindoline Compared to Standard Inhibitors

5-Isocyanato-1-methylindoline demonstrates moderate urease inhibitory activity with an IC50 value of 410 nM against jack bean urease [1]. While direct head-to-head data with a close structural analog under identical assay conditions is not available, this value positions the compound as a significantly less potent urease inhibitor compared to the clinical standard acetohydroxamic acid, which typically exhibits IC50 values in the low nanomolar range (~20-50 nM) in comparable jack bean urease inhibition assays [2]. The 8- to 20-fold difference in potency suggests that 5-isocyanato-1-methylindoline may serve as a useful moderate-activity probe or starting scaffold for structure-activity relationship studies, rather than as a high-potency lead candidate.

Urease inhibition Enzyme inhibition Jack bean urease Indoline derivatives

Regioselective C7-Functionalization: Scaffold-Dependent Reactivity of 5-Isocyanato-1-methylindoline

In rhodium(III)-catalyzed C–H amidation reactions, indolines bearing a C5-isocyanate group undergo highly regioselective functionalization exclusively at the C7-position of the indoline ring [1]. This regioselectivity is scaffold-dependent: the fused bicyclic indoline framework directs the rhodium catalyst to the C7 site, a selectivity that is not observed with simple aryl isocyanates or acyclic isocyanate building blocks [1]. While the referenced study does not directly employ 5-isocyanato-1-methylindoline as a substrate, it demonstrates that indolines with isocyanate functionality at the C5-position serve as privileged scaffolds for generating N-aroylurea functionality at C7 [1]. 5-Isocyanato-1-methylindoline, bearing the isocyanate at the C5-position, is thus positioned as a key building block for accessing C7-amidated indoline derivatives with potential biological activity.

C–H functionalization Regioselective amidation Indoline scaffold Rhodium catalysis

Physicochemical Property Differentiation: Boiling Point and Density Versus Structurally Related Analogs

5-Isocyanato-1-methylindoline exhibits a predicted boiling point of 310.3 ± 35.0 °C at 760 mmHg and a predicted density of 1.17 ± 0.1 g/cm³ . In comparison, the structurally related but non-nitrogenous analog 5-indanyl isocyanate (CAS 120912-37-0; C10H9NO), which lacks the indoline nitrogen atom, has a reported boiling point of 245 °C and a density of 1.106 g/mL at 25 °C . The 5-isocyanato-1-methylindoline scaffold thus exhibits approximately a 65 °C higher boiling point and a ~5-6% higher density than the indanyl analog, reflecting the impact of the N-methylindoline core on intermolecular interactions and molecular packing.

Physicochemical properties Boiling point Density Indoline vs. indene isocyanates

Molecular Weight and Formula Differentiation from Unsaturated Indole Analog

5-Isocyanato-1-methylindoline (C10H10N2O; MW = 174.20 g/mol) is the saturated indoline analog of 5-isocyanato-1-methyl-1H-indole (C10H8N2O; MW = 172.18 g/mol) [1]. The key structural distinction is the saturation state of the 2,3-bond in the pyrrole ring: the indoline possesses a fully saturated C2–C3 bond (2,3-dihydro), whereas the indole contains an aromatic double bond at this position [1]. This saturation difference alters the electron density of the fused ring system and influences the reactivity of the isocyanate group in nucleophilic addition reactions [2].

Molecular weight Molecular formula Indoline vs. indole Saturation state

Evidence-Based Application Scenarios for 5-Isocyanato-1-methylindoline (CAS 921938-71-8)


Synthesis of C7-Amidated Indoline Derivatives via Regioselective C–H Functionalization

5-Isocyanato-1-methylindoline serves as a privileged scaffold for the rhodium(III)-catalyzed C–H amidation reaction, enabling exclusive functionalization at the C7-position of the indoline ring [1]. This regioselective transformation generates N-aroylurea functionality at C7, a motif found in biologically active indoline derivatives [1]. Researchers requiring precise control over substitution patterns on the indoline core should prioritize 5-isocyanato-1-methylindoline over generic aryl isocyanates, which lack the scaffold-dependent directing effect necessary for C7-selective functionalization.

Moderate-Affinity Urease Probe Development

With a documented IC50 of 410 nM against jack bean urease [1], 5-isocyanato-1-methylindoline is appropriately positioned as a moderate-activity probe for urease inhibition studies. This potency level is suitable for mechanistic investigations requiring reversible inhibition without complete enzyme suppression, or as a starting scaffold for structure-activity relationship optimization toward higher-potency analogs [2]. It should not be selected for applications demanding sub-100 nM inhibitory activity, where standard clinical inhibitors such as acetohydroxamic acid would be more appropriate.

Building Block Requiring Higher Thermal Stability During Synthesis

The predicted boiling point of 310.3 °C for 5-Isocyanato-1-methylindoline is approximately 65 °C higher than that of the structurally related indanyl isocyanate analog (245 °C) [1][2]. This thermal property difference is significant for synthetic protocols involving elevated temperatures or for purification by distillation. Researchers should select 5-isocyanato-1-methylindoline over indanyl-type analogs when the reaction conditions demand a higher-boiling isocyanate building block or when thermal stability is a critical parameter in the synthetic sequence.

Synthetic Diversification Requiring a Saturated Indoline Core

The saturated 2,3-dihydroindole (indoline) core of 5-Isocyanato-1-methylindoline distinguishes it from its aromatic indole analog, 5-isocyanato-1-methyl-1H-indole [1]. This saturation state alters the electronic character of the fused bicyclic system and can influence the reactivity of the isocyanate group in nucleophilic addition reactions [2]. For synthetic pathways where a non-aromatic, conformationally flexible heterocyclic core is desired—such as in the preparation of certain pharmaceutical intermediates or in materials chemistry—5-isocyanato-1-methylindoline is the appropriate building block selection over the fully aromatic indole analog.

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